molecular formula C16H14ClNO3 B3940965 2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B3940965
M. Wt: 303.74 g/mol
InChI Key: IXZODIVPDJERGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as ACPTI, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPTI belongs to the class of isoindole-1,3-dione derivatives, which have shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of COX-2 activity, which leads to a reduction in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and reduces the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In vivo studies have shown that this compound has anti-inflammatory and anti-cancer effects, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield and purity. This compound has also been extensively studied, and its properties are well understood. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and further studies are needed to fully understand its properties. This compound is also a complex compound, and its synthesis requires several steps, which can be time-consuming.

Future Directions

There are several future directions for research on 2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One area of research is to further investigate its anti-inflammatory and anti-cancer properties. This compound has shown promising results in vitro and in vivo, and further studies are needed to fully understand its potential as a therapeutic agent. Another area of research is to investigate the mechanism of action of this compound. Although some studies have been carried out, the exact mode of action of this compound is still not fully understood. Finally, further studies are needed to investigate the safety and toxicity of this compound, as this is an important consideration for its potential use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. Its synthesis method is well-established, and it has several advantages for lab experiments. This compound has been extensively studied for its potential applications in medicinal chemistry, and its anti-inflammatory and anti-cancer properties have been demonstrated. However, further studies are needed to fully understand its mechanism of action, as well as its safety and toxicity. This compound is a promising compound, and its potential applications in scientific research make it an important area of study for the future.

Scientific Research Applications

2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as an anti-inflammatory and anti-cancer agent. This compound has been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(17)8-14(13)16(18)21/h2-6,13-14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZODIVPDJERGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
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2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
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2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-(4-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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